molecular formula C14H20N2O2 B7559758 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide

1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide

Cat. No. B7559758
M. Wt: 248.32 g/mol
InChI Key: SVNGDGFNHAVBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide, also known as JNJ-1930942, is a synthetic compound that belongs to the pyridine carboxamide class. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 receptors are involved in the transmission of pain signals and are expressed in sensory neurons. By blocking the activity of TRPV1 receptors, 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide can reduce pain perception.
Biochemical and Physiological Effects:
1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has been shown to reduce pain in preclinical models of chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents. Additionally, 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has been shown to have anti-inflammatory effects in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide is its selectivity for TRPV1 receptors. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation is the lack of clinical data on the compound, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide. One potential direction is the investigation of its use in combination with other analgesics for the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide and its potential use in the treatment of anxiety and depression. Finally, clinical trials are needed to determine the safety and efficacy of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide in humans.

Synthesis Methods

The synthesis of 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide involves a series of chemical reactions. The starting material is 4-methylcyclohexanone, which is reacted with methylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the amine intermediate. The amine intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide.

Scientific Research Applications

1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and has been tested in preclinical models of chronic pain. 1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide has also been investigated for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-3-6-12(7-4-10)15-14(18)11-5-8-13(17)16(2)9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNGDGFNHAVBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-methylcyclohexyl)-6-oxopyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.